

Zofenopril in Post-Myocardial Infarction Patients: A Comparative Review of Clinical Trial Data

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This guide provides a systematic review and meta-analysis of key clinical trials involving Zofenopril for the treatment of patients following a myocardial infarction (MI). The focus is on comparing the efficacy and safety of Zofenopril against other ACE inhibitors, namely Lisinopril and Ramipril, as well as a placebo. The data presented is primarily drawn from the extensive Survival of Myocardial Infarction Long-term Evaluation (SMILE) program.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative outcomes from the key clinical trials within the SMILE program, offering a direct comparison of Zofenopril with its alternatives.

Table 1: Zofenopril vs. Placebo in Post-MI Patients (SMILE-1 Study)

Endpoint (at 6 weeks)	Zofenopril (n=772)	Placebo (n=784)	Risk Reduction with Zofenopril	P-value
Combined: Death or Severe Congestive Heart Failure	7.1% (55 patients)	10.6% (83 patients)	34%	0.018[1][2]
Severe Congestive Heart Failure	-	-	46%	0.018[1][2]
Death	-	-	25%	0.19[1][2]
1-Year Mortality	10.0%	14.1%	29%	0.011[1]

Table 2: Zofenopril vs. Lisinopril in Post-MI Patients (SMILE-2 Study)

Endpoint (at 6 weeks)	Zofenopril (30-60 mg/day)	Lisinopril (5-10 mg/day)	P-value
Overall Severe Hypotension	10.9%	11.7%	0.38[3][4]
Drug-Related Severe Hypotension	6.7%	9.8%	0.048[3][4]
6-Week Mortality Rate	3.2%	4.0%	0.38[3][4]

Table 3: Zofenopril vs. Ramipril in Post-MI Patients with Left Ventricular Dysfunction (SMILE-4 Study)

Endpoint (at 1 year)	Zofenopril (60 mg/day) + ASA	Ramipril (10 mg/day) + ASA	Odds Ratio (OR) [95% CI]	P-value
Combined: Death or Hospitalization for CV Causes	Reduced	-	0.70 [0.51-0.96]	0.028[5]
Hospitalization for Cardiovascular Causes	Reduced	-	0.64 [0.46-0.88]	0.006[5]
Mortality Rate	No significant difference	No significant difference	1.51 [0.70-3.27]	0.293[5]

Table 4: Pooled Analysis of SMILE Studies - Zofenopril vs. Placebo and Other ACE Inhibitors (Lisinopril & Ramipril)

Comparison	Endpoint (at 1 year)	Hazard Ratio (HR) [95% CI]	P-value
Zofenopril vs. Placebo	Combined: Death or Hospitalization for CV Causes	0.60 [0.49-0.74]	0.0001[6][7]
Zofenopril vs. Other ACE Inhibitors	Combined: Death or Hospitalization for CV Causes	0.77 [0.63-0.95]	0.015[6][7]
Other ACE Inhibitors vs. Placebo	Combined: Death or Hospitalization for CV Causes	0.78 [0.60-1.02]	0.072[6][7]

Experimental Protocols

The methodologies for the key SMILE trials are detailed below.

SMILE-1 Study Protocol

- Objective: To assess if Zofenopril, administered for six weeks after an anterior MI, could improve short-term and long-term outcomes.[1]
- Design: Randomized, double-blind, placebo-controlled.[1]
- Patient Population: 1,556 patients enrolled within 24 hours of the onset of symptoms of acute anterior myocardial infarction.[1]
- Treatment Arms:
 - Zofenopril (n=772)
 - Placebo (n=784)
- Duration: 6 weeks of treatment, with a 1-year follow-up for survival.[1]
- Primary Endpoint: Incidence of death or severe congestive heart failure at six weeks.[1]
- Secondary Endpoint: One-year mortality rate.[8]

SMILE-2 Study Protocol

- Objective: To compare the safety and efficacy of Zofenopril and Lisinopril in thrombolized patients with acute MI.[3][4]
- Design: Phase III, double-blind, parallel-group, multicenter study.[3][4]
- Patient Population: 1,024 patients (18-75 years old) who had undergone thrombolytic therapy for acute MI.[3][4]
- Treatment Arms:
 - Oral Zofenopril (30-60 mg/day)
 - Oral Lisinopril (5-10 mg/day)
- Treatment Initiation: Within 12 hours of completion of thrombolytic therapy.[3][4]
- Duration: 42 days.[3][4]

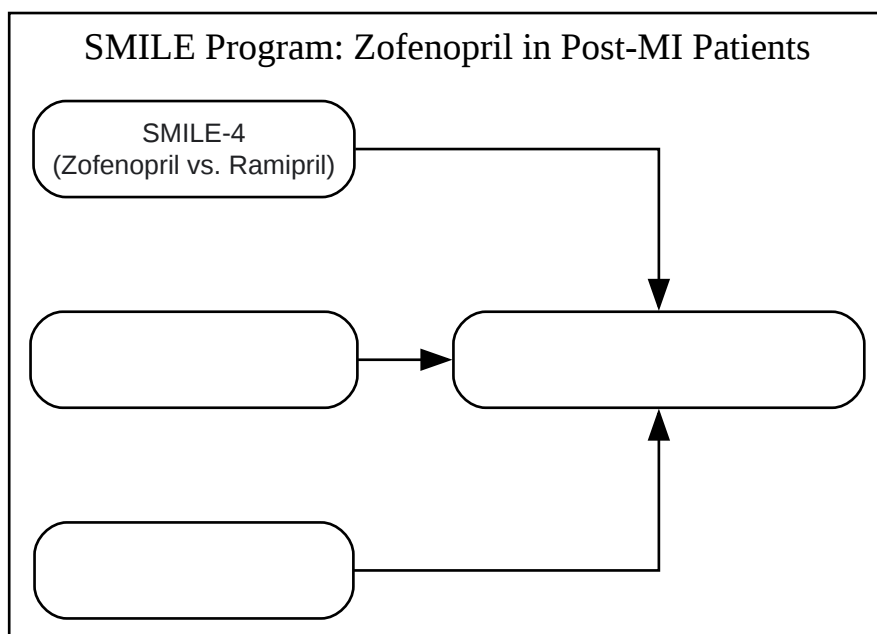
- Primary Endpoint: Incidence of severe hypotension (systolic blood pressure <90 mm Hg), either cumulative or drug-related.[3][4]
- Secondary Endpoints: Additional safety and efficacy parameters, including 6-week mortality and major cardiovascular complications.[3][4]

SMILE-4 Study Protocol

- Objective: To compare the safety and efficacy of Zofenopril and Ramipril, in combination with acetylsalicylic acid (ASA), in post-MI patients with left ventricular systolic dysfunction.[5]
- Design: Phase IIIb, randomized, double-blind, parallel-group, multicenter, European study.[5]
- Patient Population: 771 patients with left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%) following an acute MI.[5]
- Treatment Arms:
 - Zofenopril (60 mg/day) + ASA (100 mg/day)
 - Ramipril (10 mg/day) + ASA (100 mg/day)
- Duration: 1 year.[5]
- Primary Endpoint: One-year combined occurrence of death or hospitalization for cardiovascular causes.[5]

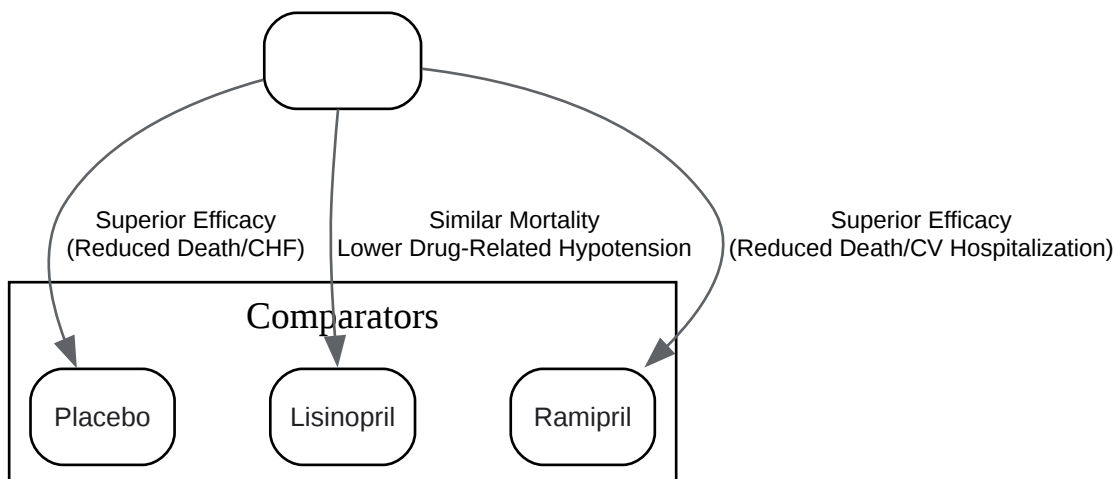
Visualizations

The following diagrams illustrate the logical flow of the SMILE program and the comparative outcomes.



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Caption: Workflow of the SMILE Clinical Trial Program.



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Caption: Comparative Outcomes of Zofenopril vs. Alternatives.

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